molecular formula C12H9F3N2O2 B025830 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 109925-42-0

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B025830
CAS No.: 109925-42-0
M. Wt: 270.21 g/mol
InChI Key: JDLPKSIFGPLXAU-UHFFFAOYSA-N
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Description

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 109925-42-0) is a high-value pyrazole-based building block recognized for its significant applications in chemical and agrochemical research. It serves as a versatile synthetic intermediate, most notably in the preparation of pyrazole oxime derivatives, a class of compounds well-documented for their potent fungicidal, insecticidal, and acaricidal activities . The compound's structure, featuring a phenoxy group and a trifluoromethyl group attached to the pyrazole core, is crucial for its bioactivity and interaction with biological targets . The trifluoromethyl group, in particular, is a common pharmacophore known to enhance the metabolic stability, lipophilicity, and overall efficacy of lead molecules in agrochemical and pharmaceutical discovery . As a key intermediate, this carbaldehyde can be efficiently transformed into an oxime ether derivative, which is a critical structural motif found in commercial acaricides such as fenpyroximate . Its utility extends to serving as a precursor in the synthesis of diverse heterocyclic compounds via Vilsmeier-Haack formylation and other routes, making it an essential reagent for medicinal chemistry and drug discovery programs aiming to develop new active ingredients . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLPKSIFGPLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379567
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109925-42-0
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, trifluoromethylacetonitrile serves as the trifluoromethyl source. Reaction with methylhydrazine in ethanol at 25–80°C forms 3-(trifluoromethyl)-1-methyl-1H-pyrazole, which is subsequently functionalized at the 4- and 5-positions.

Halogenation and Functionalization

Intermediate 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation using POCl₃ and DMF at 100°C. Chlorination at the 5-position is achieved with sulfuryl chloride (SO₂Cl₂) in benzene under radical initiation by azodiisobutyronitrile (AIBN), yielding 5-chloro derivatives in 67% efficiency.

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

Reaction Conditions for Phenoxy Substitution

The 5-chloro intermediate undergoes nucleophilic substitution with phenol in polar aprotic solvents (e.g., DMF, DMAc) under basic conditions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of phenol, enabling displacement of the chloride at 120–150°C. Phase-transfer catalysts like tetrabutylammonium hydrogen sulfate (0.5–3 mol%) enhance reaction rates by stabilizing the phenoxide ion in nonpolar media.

Table 1: Optimization of Phenoxy Substitution

CatalystSolventTemp (°C)Time (h)Yield (%)
NoneDMF1202445
Bu₄N⁺HSO₄⁻DMAc150392
K₂CO₃Toluene1101267

Oxidation and Aldehyde Functionalization

Vilsmeier-Haack Formylation

The 4-carbaldehyde group is introduced via Vilsmeier-Haack reaction, where POCl₃ and DMF generate the chloroiminium ion intermediate. Quenching with aqueous NaOH yields the aldehyde functionality. This step achieves 85–90% conversion when conducted at 0–5°C to minimize side reactions.

Alternative Oxidation Methods

Manganese dioxide (MnO₂) in dichloromethane oxidizes 4-hydroxymethyl intermediates to the aldehyde, though yields are lower (60–70%) compared to Vilsmeier-Haack.

Characterization and Spectral Data

1H^1H1H-NMR Analysis

The final product exhibits distinct resonances:

  • Aldehyde proton: δ 9.55–10.07 ppm (singlet).

  • Trifluoromethyl group: δ 3.78 ppm (singlet, N–CH₃).

  • Phenoxy aromatic protons: δ 6.71–7.32 ppm (multiplet).

Crystallography and Hydrogen Bonding

X-ray diffraction reveals intramolecular hydrogen bonding between the aldehyde oxygen and adjacent pyrazole nitrogen, stabilizing the planar configuration.

Industrial-Scale Considerations

Solvent and Equipment Selection

Dimethylacetamide (DMAc) is preferred over DMF for its higher boiling point (165°C vs. 153°C), enabling safer high-temperature reactions. Stainless steel or Teflon reactors prevent side reactions with KF or SO₂Cl₂, which corrode glass.

Purification Techniques

Column chromatography using silica gel (petroleum ether/ethyl acetate) achieves >95% purity. Recrystallization from ethanol further removes phenolic byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Saturation vs.
  • Electron-Donating/Withdrawing Groups : The trifluoromethyl group in the target compound enhances electrophilicity at the aldehyde, favoring nucleophilic additions (e.g., Schiff base formation) . In contrast, hydroxyl or hydrazine groups (e.g., Nexinhib1 ) increase polarity, altering solubility and bioavailability.
  • Heterocyclic Substituents : Compounds with furan or pyridine moieties (e.g., ) exhibit enhanced hydrogen-bonding capacity, impacting antifungal activity.

Physicochemical Properties

Melting Points and Solubility

  • The target compound’s carboxylic acid analog (1-Methyl-5-phenoxy-3-CF₃-1H-pyrazole-4-carboxylic acid) has a melting point of 188–191°C , suggesting that the aldehyde derivative may have a lower mp due to reduced hydrogen bonding.
  • Derivatives with hydroxyl or hydrazine groups (e.g., Nexinhib1 ) are more polar, likely increasing water solubility.
  • Lipophilic substituents (e.g., phenoxy in the target compound) enhance solubility in organic solvents like DMF or dichloromethane, critical for synthetic applications .

Antifungal (AF) and Antimicrobial Activity

  • Pyrazole-4-carbaldehydes with heteroaromatic substituents (e.g., furan or pyridine in ) demonstrated moderate-to-strong AF activity against Aspergillus fumigatus and Candida albicans. The electron-rich imine group in Schiff base derivatives disrupts fungal cell membranes .
  • Nexinhib1 derivatives showed inhibitory activity in biochemical assays, attributed to the nitro-phenyl hydrazine group’s ability to act as a Michael acceptor .

Cytotoxicity Profiles

  • Schiff base derivatives from pyrazole-4-carbaldehydes (e.g., ) were reported as non-cytotoxic, suggesting selectivity for fungal targets.
  • Sulfanyl- and thiazole-containing analogs (e.g., ) may exhibit higher cytotoxicity due to reactive sulfur groups.

Biological Activity

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been explored for their potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer agents.

The molecular formula of this compound is C12H9F3N2O3C_{12}H_9F_3N_2O_3, with a molecular weight of 286.21 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including improved lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₂H₉F₃N₂O₃
Molecular Weight286.21 g/mol
IUPAC NameThis compound
CAS Number921939-08-4

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In a study comparing various pyrazole derivatives, some exhibited IC₅₀ values lower than standard anti-inflammatory drugs like diclofenac, suggesting comparable efficacy.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have reported that certain derivatives demonstrate activity against a range of bacterial strains. For example, a related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

The anticancer properties of pyrazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that compounds structurally related to this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The compound was tested in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against several pathogenic bacteria. The compound showed promising results with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of a precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenol in the presence of a base like K₂CO₃. Key steps include refluxing in dimethyl sulfoxide (DMSO) or ethanol under inert conditions for 6–12 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 phenol-to-precursor), solvent polarity, and temperature to enhance yield (reported ~70–85%). Monitoring via TLC or HPLC ensures reaction completion.

Q. How are the physicochemical properties of this pyrazole derivative characterized, and what analytical techniques are critical?

Key properties include melting point (42–44°C), boiling point (~280°C), and solubility in polar aprotic solvents (e.g., DMF, DMSO). Characterization employs:

  • FT-IR : Aldehydic C=O stretch at ~1675 cm⁻¹ and C=N absorption near 1600 cm⁻¹ .
  • NMR : Distinct signals for trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and aldehyde protons (δ ~9.8–10.2 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves planar pyrazole rings and dihedral angles between substituents (e.g., 73.67° for phenyl groups) .

Q. What safety protocols are essential when handling this compound in the lab?

The compound is an irritant (Xi hazard code). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store under nitrogen/argon at 2–8°C. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical aid .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond lengths or angles (e.g., C–N vs. C–O interactions) are addressed using high-resolution X-ray data (λ = 0.71073 Å) and refinement tools like SHELXL. Validate against databases (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., weak C–H···π contacts contributing to crystal packing) .

Q. What methodologies are used to evaluate the biological activity of this compound, and how are activity-structure relationships (SAR) analyzed?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values). Compare potency to standard drugs (e.g., ampicillin) .
  • SAR : Modify substituents (e.g., phenoxy vs. sulfanyl groups) and correlate with logP (lipophilicity) or electronic effects (CF₃ electron-withdrawing groups). Use docking studies to predict target binding (e.g., bacterial enzyme active sites) .

Q. How can this compound serve as a building block for fused heterocyclic systems?

The aldehyde group enables condensation with hydrazines or amines to form Schiff bases, which cyclize under acid/base catalysis. For example:

  • React with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one to yield pyrazolo[3,4-c]pyrazoles via [5+5] fusion .
  • Use ultrasound-assisted synthesis to accelerate heterocycle formation (e.g., thieno[2,3-c]pyrazoles) and improve regioselectivity .

Q. What advanced spectroscopic techniques validate reaction intermediates during synthesis?

  • LC-MS : Track intermediates (e.g., azido derivatives) with m/z matching calculated molecular ions.
  • SC-XRD (Single-crystal X-ray diffraction) : Confirm stereochemistry of transient species (e.g., oxime esters) .
  • DFT calculations : Compare experimental IR/NMR data with theoretical spectra to resolve ambiguities in tautomeric forms .

Data Contradiction and Troubleshooting

Q. How to address inconsistencies in reported biological activity across studies?

  • Replicate assays : Control variables like bacterial strain (ATCC vs. clinical isolates) and inoculum size.
  • Validate purity : Use HPLC (≥95% purity) to rule out byproducts (e.g., unreacted phenol).
  • Cross-reference crystallographic data : Ensure conformational differences (e.g., phenyl ring orientation) do not alter bioactivity .

Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?

Variations arise from moisture sensitivity of intermediates (e.g., 5-chloro precursors) or incomplete base activation (K₂CO₃ vs. KOH). Standardize anhydrous conditions (molecular sieves) and optimize catalyst loading (10–20 mol%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

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